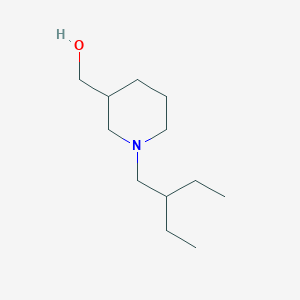
(1-(2-エチルブチル)ピペリジン-3-イル)メタノール
説明
(1-(2-Ethylbutyl)piperidin-3-yl)methanol is a useful research compound. Its molecular formula is C12H25NO and its molecular weight is 199.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(2-Ethylbutyl)piperidin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(2-Ethylbutyl)piperidin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬理学的研究
(1-(2-エチルブチル)ピペリジン-3-イル)メタノール: は、重要な薬理学的意義を持つ化合物のクラスであるピペリジン誘導体です 。ピペリジン誘導体は多くの医薬品に存在し、幅広い生物活性を示します。 これらの誘導体は、鎮痛、抗マラリア、抗不整脈、抗高血圧効果など、多様な薬理学的特性のために、医薬品の合成において特に重要です .
有機合成
有機化学において、ピペリジン構造は、複雑な分子の合成のための重要な構成要素として役立ちます。(1-(2-エチルブチル)ピペリジン-3-イル)メタノールは、多成分反応、環化反応、環状付加反応で使用して、新規な有機化合物を生成することができます 。化学反応におけるその汎用性により、新しい合成方法論の開発に役立つ貴重な化合物となります。
医薬品化学
ピペリジン核は、医薬品化学において共通の特徴であり、薬物発見と開発のために設計された分子に組み込まれています 。(1-(2-エチルブチル)ピペリジン-3-イル)メタノールは、薬物候補の薬物動態特性の修飾や、医薬品の有効成分の合成における前駆体として使用することができます。
創薬
創薬では、ピペリジン誘導体などの生体異性体が、薬物候補の性質を改善するために使用されます。(1-(2-エチルブチル)ピペリジン-3-イル)メタノールは、生体異性体置換や、新規薬物の設計におけるスキャフォールドの一部として、薬物分子の溶解性、安定性、または生物活性を高めるために使用できます .
作用機序
Target of Action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are used as synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .
Biochemical Pathways
Piperidine derivatives can be involved in a variety of biochemical pathways, depending on their specific targets and mode of action. They can have anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects .
Result of Action
Piperidine derivatives can have a wide range of effects depending on their specific targets and mode of action .
特性
IUPAC Name |
[1-(2-ethylbutyl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-3-11(4-2)8-13-7-5-6-12(9-13)10-14/h11-12,14H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBQRTBTSRNWEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




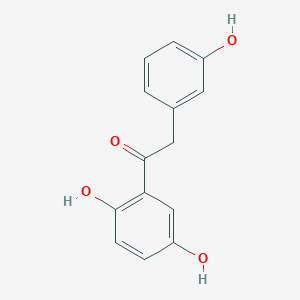
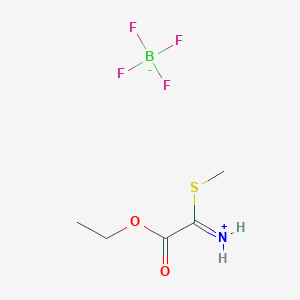
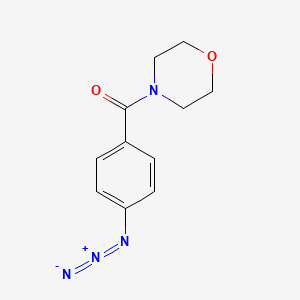
![2,2-dimethyl-4H-naphtho[2,3-d][1,3]dioxin-9-ol](/img/structure/B1472152.png)
![[5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1472153.png)
![2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1472154.png)
![4-Methoxy-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B1472155.png)

![[4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl]methanol](/img/structure/B1472158.png)
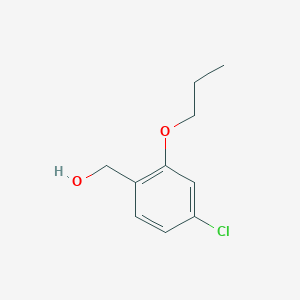

![4-{[(Tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid](/img/structure/B1472164.png)
